Tachysterol 3 Tachysterol 3 Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3. It has a role as a human metabolite. It is a seco-cholestane, a hydroxy seco-steroid and a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 17592-07-3
VCID: VC21345428
InChI: InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
SMILES: CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

Tachysterol 3

CAS No.: 17592-07-3

Cat. No.: VC21345428

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Tachysterol 3 - 17592-07-3

CAS No. 17592-07-3
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
Standard InChI Key YUGCAAVRZWBXEQ-FMCTZRJNSA-N
Isomeric SMILES CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
SMILES CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Canonical SMILES CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C

Chemical Structure and Properties

Molecular Identification

Tachysterol 3 is identified by the following chemical characteristics:

ParameterValue
Chemical Name(3beta,6E)-9,10-Secocholesta-5(10),6,8-trien-3-ol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
CAS Number17592-07-3
InChI KeyYUGCAAVRZWBXEQ-FMCTZRJNSA-N

The compound is classified as a seco-cholestane, a hydroxy seco-steroid, and a secondary alcohol . Its structure features a broken B-ring characteristic of vitamin D derivatives, with a distinct arrangement of double bonds that differentiates it from other vitamin D photoisomers .

Physical and Chemical Characteristics

Tachysterol 3 exhibits the following physical and chemical properties:

PropertyCharacteristic
Physical FormPale Yellow Sticky Gel to Solid
Boiling Point496.0±24.0 °C (Predicted)
Density1.017±0.06 g/cm³ (Predicted)
pKa14.84±0.60 (Predicted)
SolubilitySlightly soluble in Chloroform, DMSO (with sonication), Ethyl Acetate

The compound shows maximum UV absorption at approximately 279 nm, which is notably stronger than that of ergosterol (281 nm) at the same concentration . This distinctive UV absorption profile assists in its identification during analytical procedures .

Storage ParameterRecommendation
Temperature-20°C
LightProtect from light
AtmosphereStore under nitrogen
Solution StabilityUnstable in solution
SensitivityLight sensitive, temperature sensitive, unstable in DMSO

The compound demonstrates thermal stability during reaction processes, with temperature having minimal impact on yield during synthesis . This stability is advantageous for controlled laboratory synthesis but requires careful handling to prevent degradation during storage .

Biosynthesis and Formation

Photochemical Pathway

Tachysterol 3 forms through a complex photochemical reaction sequence involving 7-dehydrocholesterol (7-DHC) and previtamin D3. When human skin is exposed to ultraviolet radiation, 7-DHC undergoes transformation to previtamin D3 through B-ring opening . With continued UV exposure, previtamin D3 reaches a plateau at approximately 10-15% of the original 7-DHC content and undergoes further photoisomerization to form tachysterol 3 and lumisterol 3 .

The photochemical pathway can be represented as:

7-Dehydrocholesterol → Previtamin D3 → Tachysterol 3 / Lumisterol 3 / Vitamin D3

This photoisomerization occurs when the A-ring of previtamin D3 rotates 180° to form tachysterol, resulting in a structure that resembles vitamin D but with a different configuration of double bonds .

Synthesis Optimization Parameters

Laboratory synthesis of tachysterol 3 can be optimized through control of several parameters:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature20°C68.0% yield after 1 hour
PhotoprotectantsN₂ and BHT (0.1 equiv.)79.5% yield
Substrate Concentration2 mg/mL80.3% yield
UV Lamp Power40W85.7% yield
Reaction Time1 hourOptimal for tachysterol formation

Use of both nitrogen and the antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT) as photoprotectants significantly enhances yield, with combinations of these protective agents resulting in yields of up to 79.5% compared to 41.5% without protection .

Biological Presence and Functions

Detection in Human Tissues

Tachysterol 3 has been detected in human biological samples, confirming its endogenous presence:

Tissue/FluidConcentrationDetection Method
Human Serum7.3±2.5 ng/mLLC-MS
Human EpidermisDetected (levels not quantified)LC-MS

The presence of tachysterol 3 in human serum indicates that this compound circulates systemically and may have biological roles beyond its formation in the skin . Its detection in both serum and epidermis suggests that it may be transported from its site of production in the skin to other tissues via the bloodstream .

Metabolic Transformations

Tachysterol 3 undergoes metabolic activation through hydroxylation by the same enzymes involved in vitamin D metabolism:

EnzymeMetaboliteDetection in Human Tissues
CYP11A120S-hydroxytachysterol 3 [20S(OH)T3]Detected in epidermis and serum
CYP27A125-hydroxytachysterol 3 [25(OH)T3]Detected in epidermis and serum

Studies have shown that incubation of tachysterol 3 with bovine CYP11A1 for 20 minutes resulted in the formation of 20S(OH)T3 as the major product, as well as three other mono-oxygenated derivatives . Similarly, CYP27A1 hydroxylates tachysterol 3 at position 25, forming 25(OH)T3 .

Cellular Effects

The hydroxyderivatives of tachysterol 3 demonstrate significant biological activities in various cell types:

HydroxyderivativeCellular EffectComparison to 1,25(OH)₂D₃
20S(OH)T3Inhibition of keratinocyte proliferationSimilar activity but ~10× less potent
20S(OH)T3Stimulation of differentiation genesSimilar pattern of gene regulation
20S(OH)T3Stimulation of anti-oxidative genesSimilar pattern of gene regulation
25(OH)T3Inhibition of dermal fibroblast proliferationSimilar activity but less potent
25(OH)T3CYP24A1 expression stimulationApproximately 10× less than 1,25(OH)₂D₃

In the present study reported in 2020, both 20S(OH)T3 and 25(OH)T3 stimulated the expression of CYP24A1 to a level approximately 10 times less than that induced by 1,25(OH)₂D₃, demonstrating their ability to activate vitamin D receptor-mediated pathways .

Receptor Interactions and Signaling

Vitamin D Receptor Interactions

Tachysterol 3 hydroxyderivatives interact with the vitamin D receptor (VDR), as demonstrated through multiple experimental approaches:

Experimental MethodFindingSignificance
Image Flow CytometryTranslocation of VDR-GFP from cytoplasm to nucleusDirect demonstration of receptor activation
CYP24A1 ExpressionStimulation of VDR-dependent gene expressionFunctional confirmation of VDR activation
Molecular DockingHigh docking scores for 20S(OH)T3 and 25(OH)T3Computational evidence for binding

These hydroxyderivatives demonstrate binding to the genomic site of the VDR, while docking scores for the non-genomic binding site were very low, indicating a lack of interaction with this alternate binding location .

Other Nuclear Receptor Binding

Beyond VDR, tachysterol 3 metabolites interact with several other nuclear receptors:

Nuclear ReceptorHydroxyderivative ActivityDetection Method
Aryl Hydrocarbon Receptor (AhR)Marked activation by 20S(OH)T3; smaller effect by 25(OH)T3; minimal effect by tachysterol 3Human AhR reporter assay
Liver X Receptor α (LXRα)High-affinity binding by hydroxyderivativesLanthaScreen TR-FRET coactivator assay
Liver X Receptor β (LXRβ)High-affinity binding by hydroxyderivativesLanthaScreen TR-FRET coactivator assay
Peroxisome Proliferator-Activated Receptor γ (PPARγ)High-affinity binding by hydroxyderivativesLanthaScreen TR-FRET coactivator assay

The ability of tachysterol 3 metabolites to activate multiple nuclear receptors suggests their potential to influence diverse physiological processes, including lipid metabolism, inflammation, and cell differentiation .

Molecular Docking Studies

Molecular docking studies have provided computational evidence for the binding of tachysterol 3 metabolites to various nuclear receptors:

ReceptorDocking Score ComparisonImplications
VDRComparable to natural ligandsPotential physiological relevance
AhRComparable to natural ligandsMay influence AhR-mediated processes
LXRsComparable to natural ligandsPotential role in lipid metabolism
PPARγComparable to natural ligandsPossible influence on adipogenesis and insulin sensitivity

These high docking scores, comparable to those of natural ligands, provide theoretical support for the functional activity observed in biological assays .

Pharmaceutical and Industrial Applications

Separation Techniques

The separation of tachysterol 3 from vitamin D3 is an important industrial process:

Separation MethodPrinciplesEffectiveness
Ionic Liquid ExtractionUtilizes π-π interactions with the double bondSelectivity coefficient of tachysterol T3/vitamin D3 ~1.6
HPLCBased on differential retention timesEffective for analytical and preparative separation

The method disclosed in a 2012 patent describes using a hydrophobic organic solvent (e.g., n-hexane) to dissolve the mixture containing vitamin D3 and tachysterol T3, followed by selective extraction using an ionic liquid such as 1-butyl-3-methylimidazolium trifluoromethanesulfonimide salt .

Potential ApplicationBiological BasisCurrent Status
Skin DisordersAnti-proliferative effects on keratinocytesResearch stage
PhotoprotectionInduction of antioxidant responsesResearch stage
Cellular DifferentiationPro-differentiation effectsResearch stage

The ability of tachysterol 3 metabolites to inhibit proliferation and stimulate differentiation in skin cells suggests potential applications in hyperproliferative skin disorders . Additionally, their interaction with multiple nuclear receptors indicates possible utility in metabolic and inflammatory conditions .

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